4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Overview
Description
4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride is an organic compound with the molecular formula C18H6O6 and a molecular weight of 318.24 g/mol . It is a white to orange to green powder or crystal that belongs to the class of aromatic carboxylic anhydrides . This compound is known for its excellent properties, including good wear and friction performance, electrical properties, radiation resistance, low-temperature stability, and flame retardancy .
Mechanism of Action
Target of Action
It is known to be a monomer of aromatic anhydrides .
Mode of Action
As a monomer of aromatic anhydrides, it is likely to participate in polymerization reactions to form polymers with desirable properties .
Biochemical Pathways
As a monomer, it is involved in the synthesis of polymers, which can have various applications in different industries .
Result of Action
As a monomer, it contributes to the formation of polymers with desirable properties such as good wear and friction performance, good electrical properties, radiation resistance, good low-temperature stability, and good flame retardancy .
Action Environment
It is known that this compound should be stored under inert gas and should avoid moisture as it decomposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride typically involves the thermal condensation of phthalic anhydride and propyne in the presence of a catalyst such as phenol dimethyl ester . The reaction is carried out under high-temperature conditions with an inert gas like nitrogen to facilitate the reaction . After the reaction, the product is cooled and precipitated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
5,5’-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione): This compound shares a similar structure and properties with 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride.
4,4’-(Hexafluoroisopropylidene)diphthalic Anhydride: Another similar compound used in the synthesis of polyimides.
Uniqueness: 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride is unique due to its excellent wear and friction performance, electrical properties, radiation resistance, low-temperature stability, and flame retardancy . These properties make it highly valuable in various high-performance applications.
Properties
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRRDYHYZLYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338045 | |
Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129808-00-0 | |
Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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